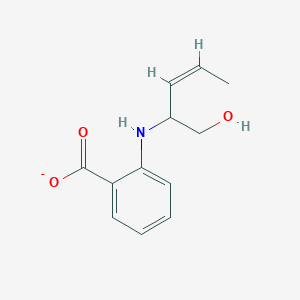
3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) is an organic compound characterized by a unique structure combining features of both an alcohol and an ester with a distinct (Z)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) involves the esterification of 3-Penten-1-ol with 2-aminobenzoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process. The (Z)-configuration is usually controlled by the steric and electronic properties of the starting materials and reaction conditions.
Industrial Production Methods
On an industrial scale, this compound can be produced via continuous flow esterification processes, which offer advantages such as better control over reaction conditions, improved yields, and reduced production costs. The use of advanced catalytic systems and optimization of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction processes can convert the ester group into an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of the ester and amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic conditions depending on the nature of the substituent.
Major Products Formed
The major products from these reactions include substituted esters, carboxylic acids, alcohols, and various derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) is used as an intermediate for synthesizing more complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and fine chemicals.
Biology
Its derivatives have been studied for potential biological activity, including antimicrobial and anti-inflammatory properties. The ester linkage and the (Z)-configuration are crucial for its interaction with biological targets.
Medicine
Researchers are exploring its use in drug design and development, particularly for compounds with improved pharmacokinetic properties and reduced toxicity.
Industry
In the industrial sector, this compound finds applications in the manufacturing of polymers, resins, and specialty chemicals due to its reactive functional groups.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) involves its interaction with various molecular targets, including enzymes and receptors. The ester and amino groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Penten-1-ol,2-aminobenzoate,(E)-(9CI)
2-Aminobenzoic acid esters
Pentenyl alcohol derivatives
Uniqueness
What sets 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI) apart is its (Z)-configuration, which can impart different physical and chemical properties compared to its (E)-isomer. This unique structure can influence its reactivity, stability, and biological activity.
There you have it—a deep dive into the world of 3-Penten-1-ol,2-aminobenzoate,(Z)-(9CI). Anything more you’re curious about?
Properties
Molecular Formula |
C12H14NO3- |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-[[(Z)-1-hydroxypent-3-en-2-yl]amino]benzoate |
InChI |
InChI=1S/C12H15NO3/c1-2-5-9(8-14)13-11-7-4-3-6-10(11)12(15)16/h2-7,9,13-14H,8H2,1H3,(H,15,16)/p-1/b5-2- |
InChI Key |
ZQMBLPDVOOOXTM-DJWKRKHSSA-M |
Isomeric SMILES |
C/C=C\C(CO)NC1=CC=CC=C1C(=O)[O-] |
Canonical SMILES |
CC=CC(CO)NC1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B15348747.png)
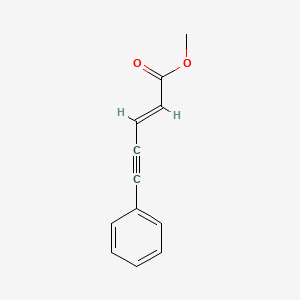



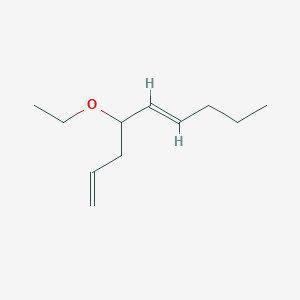
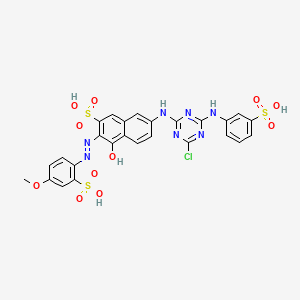
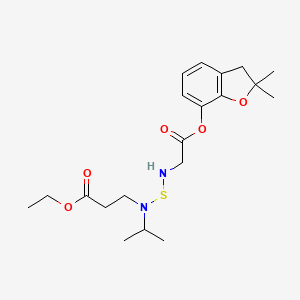
![Octanoic acid,2-[(phenylmethoxy)imino]-](/img/structure/B15348787.png)
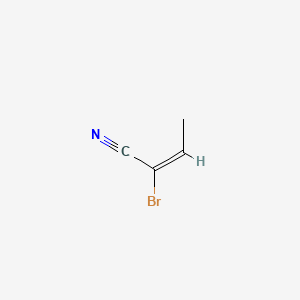
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(tert-butyl)-](/img/structure/B15348805.png)


